Bombesin acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

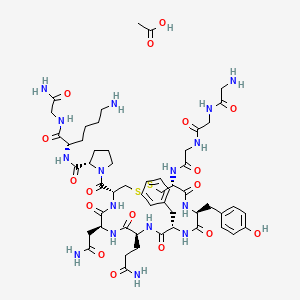

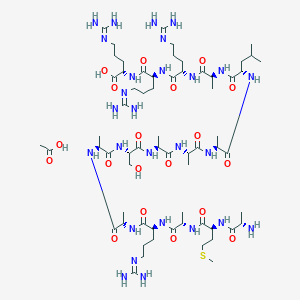

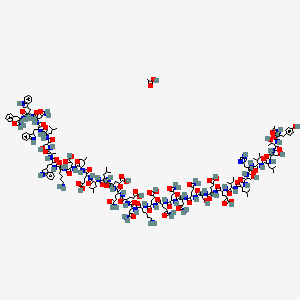

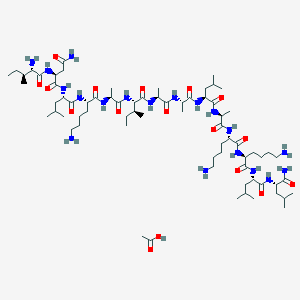

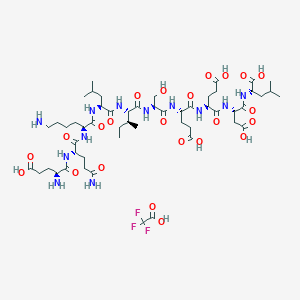

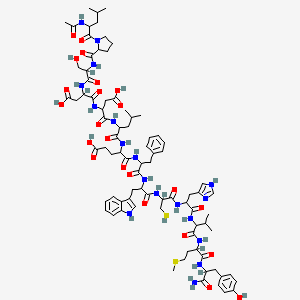

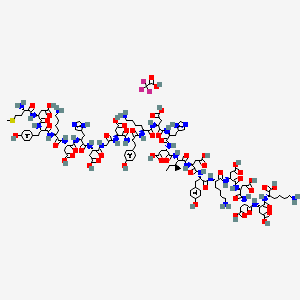

L'acétate de bombésine (31362-50-2 base libre) est un peptide de 14 acides aminés, initialement isolé de la peau du crapaud à ventre de feu européen (Bombina bombina). Il possède deux homologues connus chez les mammifères appelés neuromedine B et peptide libérateur de gastrine . L'acétate de bombésine est connu pour son rôle dans la stimulation de la contraction des muscles lisses, la promotion de la libération de la gastrine, de l'acide gastrique et des sécrétions pancréatiques .

Méthodes De Préparation

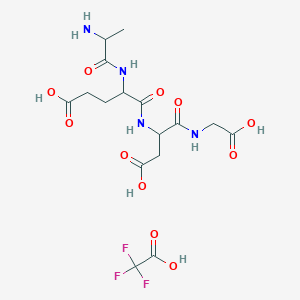

L'acétate de bombésine peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour produire le produit final . Les méthodes de production industrielle peuvent impliquer la SPPS à grande échelle avec des synthétiseurs automatisés pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

L'acétate de bombésine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les réactions de réduction peuvent inverser l'oxydation du sulfoxyde de méthionine en méthionine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction . Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la séquence peptidique.

Applications de la recherche scientifique

L'acétate de bombésine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : L'acétate de bombésine est utilisé pour étudier les voies de signalisation cellulaire, en particulier celles impliquant les récepteurs de la bombésine.

Mécanisme d'action

L'acétate de bombésine exerce ses effets en se liant aux récepteurs de la bombésine (BB1, BB2 et BB3) à la surface des cellules cibles. Cette liaison active une cascade de voies de signalisation intracellulaire, notamment la mobilisation du calcium intracellulaire, l'activation de la protéine kinase C et la production d'AMP cyclique . Ces voies conduisent à diverses réponses physiologiques, telles que la contraction des muscles lisses, la libération d'hormones et la prolifération cellulaire .

Applications De Recherche Scientifique

Bombesin acetate has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: this compound is used to study cell signaling pathways, particularly those involving bombesin receptors.

Mécanisme D'action

Bombesin acetate exerts its effects by binding to bombesin receptors (BB1, BB2, and BB3) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, including the mobilization of intracellular calcium, activation of protein kinase C, and production of cyclic AMP . These pathways lead to various physiological responses, such as smooth muscle contraction, hormone release, and cell proliferation .

Comparaison Avec Des Composés Similaires

L'acétate de bombésine est unique en raison de sa séquence d'acides aminés spécifique et de sa capacité à se lier aux récepteurs de la bombésine avec une forte affinité. Les composés similaires comprennent :

Neuromedine B : Un homologue mammifère de la bombésine qui se lie également aux récepteurs de la bombésine mais qui a une séquence d'acides aminés différente.

Peptide libérateur de gastrine : Un autre homologue mammifère ayant des activités biologiques similaires mais des propriétés de liaison aux récepteurs distinctes.

Ces composés présentent des similitudes structurelles avec l'acétate de bombésine, mais ils diffèrent par leurs affinités pour les récepteurs et leurs effets biologiques, ce qui met en évidence le caractère unique de l'acétate de bombésine dans la recherche scientifique et les applications thérapeutiques .

Propriétés

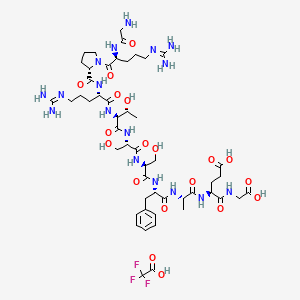

Formule moléculaire |

C73H114N24O20S |

|---|---|

Poids moléculaire |

1679.9 g/mol |

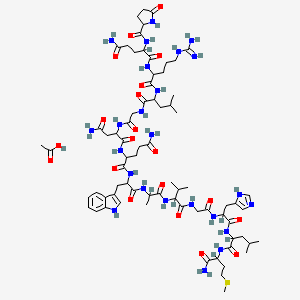

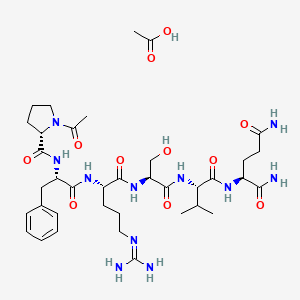

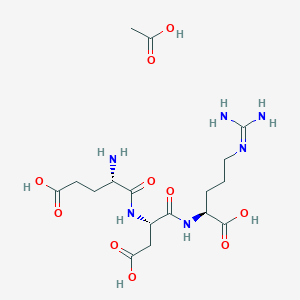

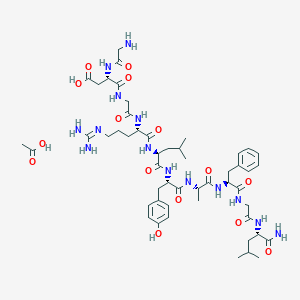

Nom IUPAC |

acetic acid;N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S.C2H4O2/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;1-2(3)4/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);1H3,(H,3,4) |

Clé InChI |

KWYGODXEILBTFB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

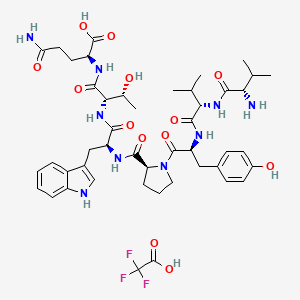

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)